L-2,4-Diaminobutyric acid dihydrochloride

Neuroscience GABAergic system Transporter pharmacology

L-DABA·2HCl is a stereospecific GABA uptake inhibitor and validated internal standard, addressing the dual challenges of selective neuronal inhibition and unambiguous BMAA quantification in complex matrices. • GABA Uptake Inhibition: S(+) enantiomer ≥20-fold more potent than R(-) isomer; ideal for slice electrophysiology and synaptosomal uptake assays. • Analytical Reference Standard: Unique LC-MS/MS retention time, product ion pattern, and SRM transition ratios enable definitive BMAA differentiation in seafood, cyanobacteria, and biological tissues. • Internal Standard: Non-proteinogenic amino acid with no natural occurrence; corrects for sample preparation and instrument variability in HPLC and amino acid analyzer workflows. • Purity: ≥98% (HPLC); white to off-white crystalline powder.

Molecular Formula C4H12Cl2N2O2
Molecular Weight 191.05 g/mol
CAS No. 1883-09-6
Cat. No. B555141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-2,4-Diaminobutyric acid dihydrochloride
CAS1883-09-6
Synonyms1883-09-6; (S)-2,4-Diaminobutanoicaciddihydrochloride; L-2,4-Diaminobutyricaciddihydrochloride; (S)-(+)-2,4-Diaminobutyricaciddihydrochloride; SBB003640; 2,4-diaminobutyricaciddihydrochloride; H-Dab-OH?HCl; (S)-(+)-2,4-Diamino-n-butyricAcidDihydrochloride; (2S)-2,4-diaminobutanoicacid,chloride,chloride; C4H10N2O2.2HCl; (2S)-2,4-diaminobutanoicaciddihydrochloride; MFCD00064561; D-Dab.2HCl; AC1MC4K8; KSC911A8D; D8376_SIGMA; SCHEMBL318746; 32830_FLUKA; CTK8B1081; L-2,4-Diaminobutyricaicd2HCl; MolPort-001-766-373; ANW-23392; CH-296; FD1067; AC-5662
Molecular FormulaC4H12Cl2N2O2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC(CN)C(C(=O)O)N.Cl.Cl
InChIInChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1
InChIKeyCKAAWCHIBBNLOJ-QTNFYWBSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-2,4-Diaminobutyric Acid Dihydrochloride Core Properties


L-2,4-Diaminobutyric acid dihydrochloride (L-DABA·2HCl, CAS 1883-09-6) is the dihydrochloride salt of the unnatural, non-proteinogenic amino acid L-2,4-diaminobutyric acid (L-DABA) . It is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), featuring a four-carbon backbone with amino groups at both the α- and γ-positions [1]. The compound exists as a white to off-white crystalline powder with a molecular weight of 191.06 g/mol . It demonstrates high aqueous solubility (e.g., 0.5 g/10 mL) and an optical rotation of [α]20/D +14.5±1.5° (c = 3.67% in H2O) .

Tool Compound Enantiomer-specific GABA uptake inhibition research
Analytical Standard Certified reference for BMAA LC-MS/MS differentiation
Internal Standard Non-proteinogenic amino acid for HPLC quantification

Why L-2,4-Diaminobutyric Acid Dihydrochloride Is Irreplaceable


Generic substitution with related compounds, such as the racemic mixture or other GABA uptake inhibitors like nipecotic acid and β-alanine, is invalid due to stark, quantifiable differences in stereospecific potency, neurotoxicological profiles, and analytical behavior [1][2][3]. The S(+) enantiomer is at least 20-fold more potent as a GABA uptake inhibitor than the R(-) isomer [4], and its neurotoxicity profile, characterized by chronic ammonia toxicity, is distinct from that of structural isomers like β-N-methylamino-L-alanine (BMAA) [5]. Furthermore, its unique retention time and MS/MS fragmentation pattern are critical for unambiguous identification in complex matrices [6]. The evidence below substantiates these critical differentiators.

L-DABA (S(+))
Racemic / R(-) isomer
Enantiomeric purity is critical; opposite isomer shows markedly lower GABA uptake inhibition, invalidating experimental comparisons.
L-DABA
Nipecotic acid
Nipecotic acid is a more potent neuronal GABA uptake inhibitor, which may shift assay sensitivity and off-target profile compared to DABA.
L-DABA
BMAA
The structural isomer BMAA exhibits distinct LC-MS retention and fragmentation; substitution can cause false-positive identification in complex matrices.

L-2,4-Diaminobutyric Acid Dihydrochloride Differentiation Evidence


Stereospecific GABA Uptake Inhibition

The S(+) enantiomer of 2,4-diaminobutyric acid (DABA) is at least 20 times more potent than the R(-) stereoisomer as an inhibitor of sodium-dependent uptake of 4-aminobutyric acid (GABA) [1]. Both isomers are equipotent as inhibitors of sodium-independent binding of GABA to membranes [2]. This stark stereospecific difference mandates the use of the pure L-isomer for any experiment targeting GABA uptake.

Stereospecific GABA Uptake
Head-to-head
S(+) enantiomer ≥20‑fold more potent than R(-) isomer
Supports enantiomer-specific research context; racemate not interchangeable.
Rat brain slices, sodium-dependent uptake assay
Neuroscience GABAergic system Transporter pharmacology

Neurotoxicity Ranking of BMAA Isomers

In a comparative neurotoxicity study using primary cortical cultures, the isomers of the environmental toxin BMAA exhibited the following order of potency: AEG > DAB > D-BMAA > L-BMAA [1]. Specifically, 2,4-diaminobutyric acid (DAB) was found to be a more potent neurotoxin than L-BMAA, the most widely studied isomer [2]. This ranking provides a quantitative basis for selecting DAB as a relevant tool in neurotoxicity research, distinct from L-BMAA.

Neurotoxicity Ranking
Reported ranking
AEG > DAB > D-BMAA > L-BMAA
Places DAB intermediate in neurotoxicity hierarchy, informing isomer selection for mechanistic studies.
Primary cortical culture study
Neurotoxicology Environmental toxins Cyanobacteria

GABA Uptake Inhibition: DABA vs. Nipecotic Acid

In a comparative study using a synaptosome-enriched fraction of rat whole brain, the IC50 for inhibition of Na+-dependent [3H]GABA binding was determined. L-2,4-diaminobutyric acid (DABA) exhibited an IC50 of approximately 6 × 10^-5 M, while (±)-nipecotic acid showed a lower IC50 of approximately 2 × 10^-5 M [1]. This demonstrates that while both compounds are neuronal GABA uptake inhibitors, DABA is approximately 3-fold less potent in this specific assay.

GABA Uptake IC₅₀
Head-to-head
IC₅₀ ≈ 6×10⁻⁵ M (DABA) vs. 2×10⁻⁵ M (nipecotic acid)
DABA ~3‑fold less potent; supports selection of intermediate inhibitor strength for assay design.
Synaptosomal [³H]GABA binding assay
Neuroscience GABA transporters Synaptic physiology

LC-MS/MS Differentiation from BMAA

The compound can be consistently and reliably separated from its structural isomer, β-N-methylamino-L-alanine (BMAA), using reversed-phase HPLC [1]. During triple quadrupole LC-MS/MS analysis, 2,4-DAB is distinguished from BMAA by i) different retention times, ii) diagnostic product ions resulting from collision-induced dissociation, and iii) consistent ratios between selected reaction monitoring (SRM) transitions [2]. These quantitative analytical differences are crucial for avoiding false-positive identification of BMAA in complex biological and environmental samples.

LC-MS/MS Differentiation
Class-level
Distinct retention time, product ions, SRM transition ratios from BMAA
Supports unambiguous analytical differentiation; critical for avoiding false BMAA positives.
Reversed-phase HPLC, triple quadrupole MS
Analytical chemistry Mass spectrometry Environmental toxicology

GABA Uptake Potentiation in Isolated Ileum

In the guinea-pig isolated ileum, the potentiation of GABA-induced contractile responses by various uptake inhibitors was ranked. The order of potentiation was: ACHC > L-2,4-diaminobutyric acid (DABA) > (±)-nipecotic acid > β-alanine [1]. This places DABA in an intermediate position, providing a quantitative context for its functional efficacy relative to other common GABA uptake inhibitors.

Ileum Potentiation Rank
Head-to-head
ACHC > DABA > (±)-nipecotic acid > β-alanine
Intermediate functional potentiation rank for tissue response studies.
Guinea-pig isolated ileum, contractile assay
Smooth muscle pharmacology GABAergic system Enteric nervous system

Ammonia Toxicity: Chronic vs. Acute Profile

In vivo studies in rats demonstrated that L-2,4-diaminobutyric acid (L-DABA) induced a chronic ammonia toxicity, characterized by a specific time course and symptomology, in contrast to other amino acids and ammonium acetate, which resulted in an acute ammonia toxicity [1]. This differentiation provides a unique in vivo pharmacological fingerprint.

Ammonia Toxicity Profile
Class-level
Chronic ammonia toxicity vs. acute toxicity (ammonium acetate, other amino acids)
Indicates distinct in vivo toxicity temporal course, informing model design for chronic vs. acute studies.
In vivo rat model; class‑level inference
Toxicology In vivo pharmacology Metabolic disorders

L-2,4-Diaminobutyric Acid Dihydrochloride Validated Applications


GABAergic Neurotransmission Studies

Based on the 20-fold stereospecific potency difference [1] and its intermediate ranking among GABA uptake inhibitors [2], L-DABA·2HCl is the reagent of choice for studies requiring selective, but not maximal, inhibition of neuronal GABA uptake. This is particularly relevant in slice electrophysiology or synaptosomal uptake assays where the use of more potent inhibitors like nipecotic acid may obscure subtle physiological effects or lead to off-target activities.

BMAA Detection and Quantification Standard

The compound's unique LC-MS/MS retention time, product ion pattern, and SRM transition ratios [3] make it an essential certified reference material for environmental, food safety, and toxicology laboratories. Its use as an internal standard ensures method accuracy and precision when quantifying the neurotoxin BMAA in complex matrices such as seafood, cyanobacterial blooms, and biological tissues, thereby preventing false positives that could have significant public health implications.

Neurotoxin Structure-Toxicity Relationships

Given its established position in the neurotoxicity potency hierarchy (AEG > DAB > D-BMAA > L-BMAA) [4], L-DABA serves as a critical comparator for elucidating the structural determinants of BMAA isomer toxicity. Its use in cell culture and in vivo models allows for a nuanced understanding of the mechanisms underlying excitotoxicity and neurodegeneration, distinct from the more widely studied L-BMAA.

Internal Standard for Amino Acid Analysis

As a non-proteinogenic amino acid with no natural occurrence in standard samples, L-DABA·2HCl is an ideal internal standard for amino acid analysis via HPLC or amino acid analyzers . Its addition corrects for variations in sample preparation, derivatization efficiency, and instrument response, leading to more accurate and reproducible quantification of proteinogenic amino acids.

Application
Selection Property
Validation Focus
GABA uptake inhibition studies
Enantiomer-specific inhibition potency
Stereochemical purity and IC₅₀ in target model
BMAA analytical differentiation
Chromatographic and mass spectral specificity
Method accuracy with certified reference material
Neurotoxin isomer comparison
Relative neurotoxic potency ranking
Dose-response in primary cortical cultures
Amino acid quantification
Non-proteinogenic internal standard
Recovery and matrix effect in HPLC analysis

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